molecular formula C16H28O B1585458 Isobornyl cyclohexanol CAS No. 3407-42-9

Isobornyl cyclohexanol

Cat. No.: B1585458
CAS No.: 3407-42-9
M. Wt: 236.39 g/mol
InChI Key: BWVZAZPLUTUBKD-UHFFFAOYSA-N
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Description

Isobornyl cyclohexanol, also known as this compound, is a chemical compound with the molecular formula C₁₆H₂₈O. It is characterized by a bicyclic structure with three methyl groups and a cyclohexanol moiety. This compound is known for its applications in various fields, including flavors and fragrances, due to its unique organoleptic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobornyl cyclohexanol typically involves the reaction of 5,5,6-trimethylbicyclo[2.2.1]heptane with cyclohexanone. This reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isobornyl cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated alcohols .

Scientific Research Applications

Isobornyl cyclohexanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isobornyl cyclohexanol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobornyl cyclohexanol is unique due to its specific arrangement of the bicyclic structure and the presence of three methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

3-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-10-14-8-12(16(10,2)3)9-15(14)11-5-4-6-13(17)7-11/h10-15,17H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVZAZPLUTUBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)CC2C3CCCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044817
Record name Isobornyl cyclohexanol
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Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexanol, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)-
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CAS No.

3407-42-9, 4105-12-8
Record name Sandela
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Record name 3-(5,5,6-Trimethylbicyclo(2.2.1)hept-2-yl)cyclohexanol
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Record name 3-Isocamphylcyclohexanol, trans-
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Record name Cyclohexanol, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)-
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Record name Isobornyl cyclohexanol
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Record name 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol
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Record name (1S*,3S*)-[1α,2α,4α,6α]-3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol
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Record name 3-(5,6,6-Trimethylbicyclo[2.2.1]hept-1-yl)cyclohexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobornyl cyclohexanol
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Isobornyl cyclohexanol
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Isobornyl cyclohexanol
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Isobornyl cyclohexanol
Reactant of Route 5
Isobornyl cyclohexanol
Reactant of Route 6
Isobornyl cyclohexanol

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